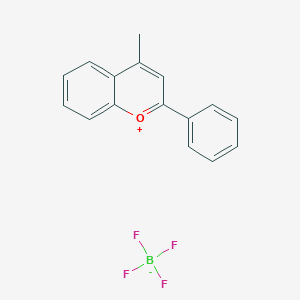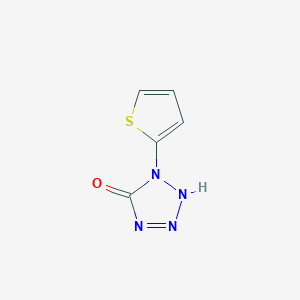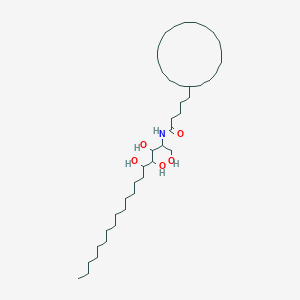
Halyminine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halyminine is a natural product that has been widely studied for its potential therapeutic applications. It is a diterpenoid alkaloid that was first isolated from the plant Haplophyllum myrtifolium. Halyminine has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of halyminine is not fully understood. However, it is believed to act through a number of different pathways. Halyminine has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of a range of inflammatory diseases. Halyminine has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
Halyminine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are involved in the development of a range of diseases. Halyminine has also been found to have a positive effect on the immune system, promoting the production of cytokines and other immune cells. In addition, halyminine has been shown to have a positive effect on the cardiovascular system, reducing blood pressure and improving blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
Halyminine has a number of advantages for lab experiments. It is a natural product that can be easily extracted from the plant Haplophyllum myrtifolium, making it readily available for study. Halyminine is also relatively stable and can be stored for long periods of time. However, there are also some limitations to working with halyminine. It is a complex molecule that can be difficult to synthesize, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of future directions for research on halyminine. One area of focus is the development of new synthetic methods for producing halyminine. Another area of focus is the study of halyminine's mechanism of action, which could lead to the development of new therapeutic applications. Additionally, research on the potential use of halyminine in the treatment of viral infections, such as COVID-19, is also an area of interest. Finally, the study of halyminine's potential as a natural product in the development of new drugs is an area of ongoing research.
Synthesemethoden
The synthesis of halyminine has been achieved through several methods. One such method involves the extraction of the alkaloid from the plant Haplophyllum myrtifolium. Another method involves the chemical synthesis of halyminine from simpler precursors. The chemical synthesis of halyminine has been achieved through a number of different approaches, including the use of natural products as starting materials, as well as the use of synthetic intermediates.
Wissenschaftliche Forschungsanwendungen
Halyminine has been extensively studied for its potential therapeutic applications. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Halyminine has also been shown to have a positive effect on the immune system, promoting the production of cytokines and other immune cells.
Eigenschaften
CAS-Nummer |
129780-95-6 |
|---|---|
Produktname |
Halyminine |
Molekularformel |
C43H85NO5 |
Molekulargewicht |
696.1 g/mol |
IUPAC-Name |
5-cyclononadecyl-N-(1,3,4,5-tetrahydroxynonadecan-2-yl)pentanamide |
InChI |
InChI=1S/C43H85NO5/c1-2-3-4-5-6-7-8-17-20-23-26-29-35-40(46)43(49)42(48)39(37-45)44-41(47)36-31-30-34-38-32-27-24-21-18-15-13-11-9-10-12-14-16-19-22-25-28-33-38/h38-40,42-43,45-46,48-49H,2-37H2,1H3,(H,44,47) |
InChI-Schlüssel |
FONCLYIDKHNFIL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(C(C(CO)NC(=O)CCCCC1CCCCCCCCCCCCCCCCCC1)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(C(C(CO)NC(=O)CCCCC1CCCCCCCCCCCCCCCCCC1)O)O)O |
Synonyme |
halyminine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



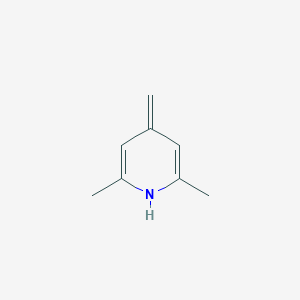
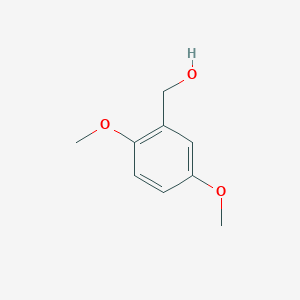
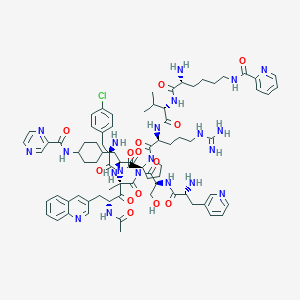
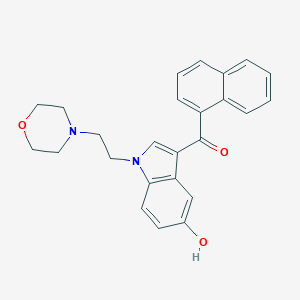
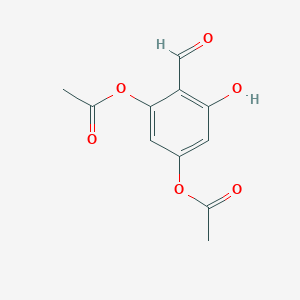
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)
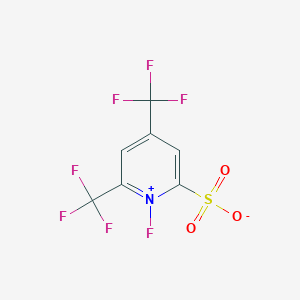
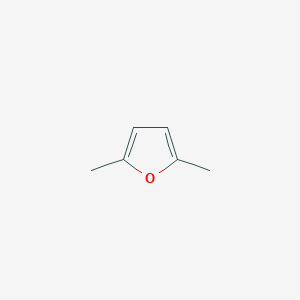
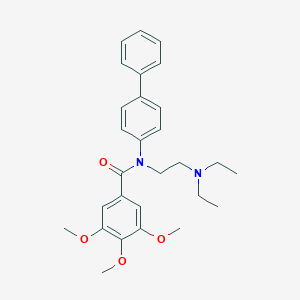
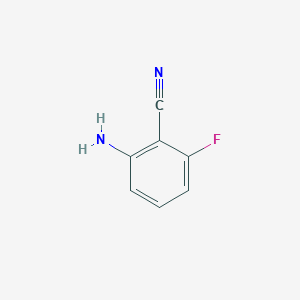
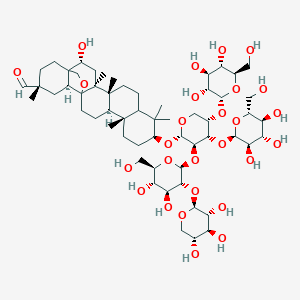
![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)
